molecular formula C26H23N3O2 B3402485 N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1058372-93-2

N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No. B3402485
CAS RN: 1058372-93-2
M. Wt: 409.5 g/mol
InChI Key: SPTYHKOGMAVFCN-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as BPTP and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of BPTP is not fully understood. However, it has been suggested that BPTP may exert its pharmacological effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. BPTP has also been shown to inhibit the production of certain inflammatory mediators, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit potent antitumor and anti-inflammatory activity. It has also been found to exhibit significant antioxidant activity and has been shown to protect against oxidative stress-induced damage. BPTP has been shown to modulate the expression of various genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

BPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activity. However, BPTP has some limitations as well. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of BPTP is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on BPTP. One potential area of research is the development of novel analogs of BPTP with improved pharmacological properties. Another potential area of research is the investigation of the mechanism of action of BPTP, which may lead to the development of new therapeutic agents. Additionally, the use of BPTP in combination with other drugs may be explored for its potential synergistic effects.

Scientific Research Applications

BPTP has been extensively studied for its potential use in various fields of research. It has been found to exhibit potent antitumor activity and has been shown to inhibit the proliferation of cancer cells. BPTP has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit significant anti-inflammatory activity.

properties

IUPAC Name

N-benzyl-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-20-12-14-22(15-13-20)24-16-25(30)28(19-27-24)18-26(31)29(23-10-6-3-7-11-23)17-21-8-4-2-5-9-21/h2-16,19H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTYHKOGMAVFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)-N-phenylacetamide

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